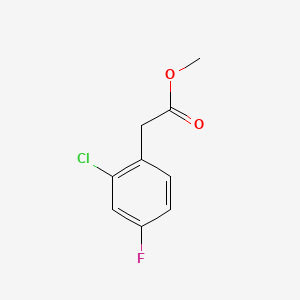

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTYYBRLWCAUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352930 | |

| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-88-1 | |

| Record name | (2-Chloro-4-fluorophenyl)acetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloro-4-fluorophenyl)acetate

Introduction

Methyl 2-(2-chloro-4-fluorophenyl)acetate is a valuable substituted phenylacetate ester, frequently employed as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a halogenated aromatic ring, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, grounded in established chemical principles and methodologies.

The compound, with the molecular formula C₉H₈ClFO₂, has a molecular weight of 202.61 g/mol and is identified by the CAS Number 214262-88-1. Understanding its synthesis and characterization is crucial for ensuring the quality and reliability of subsequent research and development efforts that utilize it as a starting material.

Section 1: Synthesis Strategy and Rationale

A logical and efficient synthesis of this compound begins with the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. This precursor can then be readily converted to the target methyl ester via a classic acid-catalyzed esterification reaction. The synthesis of the precursor acid itself can be efficiently achieved from the commercially available 2'-chloro-4'-fluoroacetophenone through the Willgerodt-Kindler reaction, a powerful method for converting aryl ketones into aryl-acetic acids.[1][2]

Retrosynthetic Approach

The synthetic plan is broken down into two primary transformations:

-

Fischer-Speier Esterification: The final step involves the conversion of the carboxylic acid group of 2-(2-chloro-4-fluorophenyl)acetic acid into a methyl ester.

-

Willgerodt-Kindler Reaction: The precursor acid is synthesized from 2'-chloro-4'-fluoroacetophenone. This reaction effectively migrates the carbonyl group to the terminal position of the alkyl side chain and oxidizes it to a carboxylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 2-(2-chloro-4-fluorophenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a modification of the original Willgerodt reaction that uses elemental sulfur and a secondary amine, typically morpholine, to convert aryl ketones into thioamides.[3][4] These thioamides are then hydrolyzed to the corresponding carboxylic acids. The reaction is known for its reliability and tolerance of various functional groups on the aromatic ring.[1] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements follows, ultimately leading to the formation of a thiomorpholide derivative of the phenylacetic acid, which is subsequently hydrolyzed.[5]

Esterification: Fischer-Speier Synthesis of the Target Compound

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, a large excess of the alcohol (methanol in this case) is typically used, and/or the water produced as a byproduct is removed.[8][9]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[7]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol for 2-(2-chloro-4-fluorophenyl)acetic acid

This procedure is adapted from the general principles of the Willgerodt-Kindler reaction followed by hydrolysis.[1][2]

-

Thioamide Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-chloro-4'-fluoroacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The crude product is the thiomorpholide intermediate.

-

-

Hydrolysis:

-

To the crude thiomorpholide, add a solution of aqueous sodium hydroxide (e.g., 20% w/v) and ethanol to aid solubility.

-

Heat the mixture to reflux and maintain for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and neutral impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-chloro-4-fluorophenyl)acetic acid.

-

Protocol for this compound

This procedure follows a typical Fischer-Speier esterification protocol.[10]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).

-

While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

-

Reaction and Work-up:

-

Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a solid or oil.

-

Section 3: Comprehensive Characterization

Confirming the structure and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is employed for this purpose.

Caption: A typical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.[11]

-

Aromatic Protons (3H): Expected to appear in the range of δ 7.0-7.5 ppm. The signals will show complex splitting patterns (doublets, doublet of doublets) due to coupling with each other and with the fluorine atom.

-

Methylene Protons (-CH₂-) (2H): A sharp singlet is expected around δ 3.7-3.9 ppm.

-

Methyl Protons (-OCH₃) (3H): A sharp singlet is expected around δ 3.7 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbons directly bonded to fluorine and chlorine will exhibit characteristic chemical shifts and C-F coupling.

-

Methylene Carbon (-CH₂-): A signal around δ 39-41 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is the most characteristic peak in the spectrum.[12]

-

C-H Stretch (sp³): Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretching will appear just above 3000 cm⁻¹.[13]

-

C-O Stretch (Ester): Two distinct stretches are expected in the 1000-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks of medium intensity will be observed around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z ≈ 202.6.

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z ≈ 204.6 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns for phenylacetates include the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59), leading to significant fragment ions.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₉H₈ClFO₂ |

| MW | Molecular Weight | 202.61 g/mol |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~171 (C=O), ~115-160 (Ar-C), ~52 (OCH₃), ~40 (CH₂) |

| IR | Wavenumber (cm⁻¹) | ~1740 (strong, C=O), ~3050 (sp² C-H), ~2950 (sp³ C-H), ~1200 (C-O) |

| MS | Mass-to-charge (m/z) | M⁺ at 202.6, M+2 at 204.6 (ratio ~3:1) |

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. METHYL 2-CHLORO-4-FLUOROPHENYLACETATE(214262-88-1) 1H NMR [m.chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Data Analysis of Methyl 2-chloro-4-fluorophenylacetate (CAS 214262-88-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's atomic and molecular structure. This guide offers an in-depth exploration of the spectroscopic data for Methyl 2-chloro-4-fluorophenylacetate (CAS Number: 214262-88-1), a compound of interest in synthetic chemistry and potentially in pharmaceutical research. As a Senior Application Scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind data interpretation and provide standardized protocols for data acquisition, ensuring a blend of theoretical knowledge and practical application.

The structural integrity and purity of a compound are critical checkpoints in the drug development pipeline. Spectroscopic analysis provides the necessary evidence to confirm the identity and quality of a synthesized molecule, preventing costly errors in downstream applications. This guide will focus on three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

CAS Number: 214262-88-1 IUPAC Name: Methyl 2-(2-chloro-4-fluorophenyl)acetate Molecular Formula: C₉H₈ClFO₂ Molecular Weight: 202.61 g/mol

The molecular structure of Methyl 2-chloro-4-fluorophenylacetate is presented below. Understanding this structure is key to interpreting the spectroscopic data that follows.

The Strategic deployment of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a therapeutic candidate. Among the vast arsenal of chemical scaffolds available to the medicinal chemist, Methyl 2-(2-chloro-4-fluorophenyl)acetate has emerged as a cornerstone intermediate, particularly in the synthesis of complex, high-value molecules targeting challenging disease pathways. This guide provides a comprehensive technical overview of this versatile building block, elucidating its intrinsic chemical properties, strategic applications, and the mechanistic rationale that underpins its use in the synthesis of cutting-edge therapeutics.

Core Attributes of a Privileged Scaffold

This compound is a substituted phenylacetic acid ester with the chemical formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1][2] Its structure is characterized by a phenyl ring bearing both a chlorine and a fluorine atom, an arrangement that imparts a unique combination of steric and electronic properties. These features are not merely incidental; they are deliberately sought after in drug design to modulate pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 214262-88-1 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2] |

| Molecular Weight | 202.61 g/mol | [1][2] |

| Form | Solid | [1] |

| InChI Key | DFTYYBRLWCAUHP-UHFFFAOYSA-N | [1] |

The strategic placement of the halogen substituents is paramount. The ortho-chloro group provides steric hindrance that can influence the conformation of the molecule, potentially locking it into a bioactive conformation. The para-fluoro substituent, a common bioisostere for a hydrogen atom, can enhance metabolic stability and binding affinity to target proteins by participating in favorable electrostatic interactions.[3] This distinct substitution pattern makes the 2-(2-chloro-4-fluorophenyl)acetyl moiety a privileged scaffold in the design of targeted therapies.

The Gateway to Bioactive Carboxylic Acids: Saponification

While this compound is a valuable building block in its own right, its primary utility often lies in its role as a precursor to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. This transformation is typically achieved through a straightforward saponification (hydrolysis) reaction.

Experimental Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Saponification: Add a stoichiometric excess of a base, typically an aqueous solution of sodium hydroxide or lithium hydroxide. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt to form the free carboxylic acid.

-

Extraction and Isolation: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired 2-(2-chloro-4-fluorophenyl)acetic acid.

This hydrolysis is a robust and high-yielding transformation, providing access to the key carboxylic acid intermediate in excellent purity.

Application in the Synthesis of MDM2 Inhibitors: A Case Study

The true power of 2-(2-chloro-4-fluorophenyl)acetic acid as a building block is exemplified in its application in the synthesis of potent and selective inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. The MDM2-p53 axis is a critical pathway in oncology, and its modulation represents a promising therapeutic strategy for cancers with wild-type p53.

One notable example is the synthesis of the clinical candidate AA-115/APG-115, a potent and orally active MDM2 inhibitor.[3][4] While the published synthesis of this specific molecule utilizes a 3-chloro-2-fluorophenyl moiety, the synthetic principles are directly translatable to the use of a 2-chloro-4-fluorophenylacetic acid core. The following section outlines a representative synthetic workflow for constructing a key amide linkage in such a molecule.

Experimental Protocol: Amide Coupling with 2-(2-chloro-4-fluorophenyl)acetic acid

-

Activation of the Carboxylic Acid: To a solution of 2-(2-chloro-4-fluorophenyl)acetic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent. A common and highly effective choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and facilitating the activation process.

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine-containing fragment. This would typically be a complex, multi-cyclic scaffold that forms the core of the final drug molecule.

-

Reaction and Isolation: The reaction is stirred at room temperature until completion. The progress can be monitored by LC-MS. Upon completion, the reaction is worked up by quenching with water and extracting the product with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired amide.

The choice of coupling reagents and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly with sterically hindered or electronically deactivated coupling partners.[5][6]

The Rationale Behind the Scaffold: Structure-Activity Relationships

The 2-chloro-4-fluorophenyl moiety in MDM2 inhibitors is not arbitrary. It is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the binding affinity and pharmacokinetic properties of the drug candidate.[4] This specific substitution pattern is designed to project into a key hydrophobic pocket of the MDM2 protein, mimicking the interaction of the native p53 tumor suppressor. The chlorine and fluorine atoms contribute to favorable van der Waals and electrostatic interactions within this pocket, thereby enhancing the potency of the inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as an acute toxicant if swallowed and can cause skin and eye irritation.[1][7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Conclusion

This compound stands as a testament to the power of rational drug design and the strategic use of halogenated building blocks. Its unique electronic and steric properties, coupled with its straightforward conversion to the corresponding carboxylic acid, make it an invaluable tool for medicinal chemists. The ability to readily incorporate the 2-chloro-4-fluorophenylacetyl moiety into complex molecular architectures has been instrumental in the development of novel therapeutics, particularly in the challenging field of oncology. As the quest for more potent and selective drugs continues, the demand for well-designed building blocks like this compound is certain to grow, further solidifying its role as a key player in the future of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Synthesis [fishersci.dk]

- 6. hepatochem.com [hepatochem.com]

- 7. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide [ouci.dntb.gov.ua]

The Strategic Application of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold Precursor

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. Methyl 2-(2-chloro-4-fluorophenyl)acetate has emerged as a key building block of significant interest, particularly in the synthesis of complex heterocyclic scaffolds with potent and selective biological activities.[1] Its utility stems from the unique electronic and steric properties conferred by the 2-chloro-4-fluoro substitution pattern on the phenyl ring. This guide provides an in-depth technical overview of the potential applications of this versatile reagent, with a primary focus on its role in the development of next-generation therapeutics for oncology. We will explore the causality behind its use, detail relevant synthetic methodologies, and discuss the biological evaluation of the resulting compounds, providing researchers and drug development professionals with a comprehensive understanding of its value in medicinal chemistry.

Core Utility: A Versatile Building Block for Bioactive Molecules

This compound, with the chemical formula C₉H₈ClFO₂, is a solid at room temperature and is commercially available from various chemical suppliers.[1] Its molecular structure is primed for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or participate in a range of coupling reactions, while the activated methylene group can be functionalized through various C-C bond-forming reactions.

The true value of this building block, however, lies in the 2-chloro-4-fluorophenyl moiety. The presence and specific positioning of the halogen atoms are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies in various drug discovery programs. The chlorine atom at the ortho position and the fluorine atom at the para position create a unique electronic and steric profile that can significantly enhance the binding affinity and selectivity of a drug candidate for its biological target.[2]

Case Study: Synthesis of Spirooxindole-based MDM2 Inhibitors

A prominent application of scaffolds derived from this compound is in the synthesis of spirooxindole-based inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer cells through its interaction with MDM2.[3] Small molecules that can block this interaction are of significant therapeutic interest.

The 2-chloro-4-fluorophenyl group in these inhibitors is designed to mimic the binding of key amino acid residues of p53, specifically by fitting into a hydrophobic pocket on the surface of the MDM2 protein. The halogen atoms contribute to favorable van der Waals interactions and can modulate the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.[2]

Rationale for the 2-Chloro-4-Fluoro Substitution Pattern

The choice of a 2-chloro-4-fluoro substitution pattern is a deliberate design element aimed at optimizing the pharmacological profile of the final compound.

-

Enhanced Binding Affinity: The chlorine and fluorine atoms occupy specific positions within the hydrophobic pocket of the MDM2 protein, increasing the overall binding affinity of the inhibitor. The ortho-chloro group can provide a steric anchor, while the para-fluoro group can engage in favorable electronic interactions.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of a fluorine atom at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life in the body.

-

Modulation of Physicochemical Properties: Halogenation, particularly fluorination, can influence a molecule's lipophilicity (LogP) and acidity (pKa). The 2-chloro-4-fluoro pattern provides a balance of these properties that can lead to improved oral bioavailability and cell permeability.

The following table summarizes the key properties of this compound:

| Property | Value | Source |

| CAS Number | 214262-88-1 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1] |

| Molecular Weight | 202.61 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | ClC1=C(C=CC(F)=C1)CC(OC)=O | [1] |

| InChI Key | DFTYYBRLWCAUHP-UHFFFAOYSA-N | [1] |

Synthetic Workflow: A Representative Protocol

While specific industrial synthesis protocols are often proprietary, the following represents a plausible and scientifically sound synthetic route for the construction of a spirooxindole-based MDM2 inhibitor, starting from a derivative of this compound. This protocol is based on established methodologies in the field, such as 1,3-dipolar cycloaddition reactions.

Experimental Protocol: Synthesis of a Spirooxindole Core

Step 1: Synthesis of 2-(2-chloro-4-fluorophenyl)acetaldehyde

-

Starting Material: this compound.

-

Procedure: The ester is reduced to the corresponding aldehyde. This can be achieved using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) or toluene.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous Rochelle's salt solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Step 2: Synthesis of the Azomethine Ylide Precursor

-

Starting Materials: An appropriate isatin derivative (e.g., 5-chloroisatin) and an amino acid (e.g., sarcosine).

-

Procedure: The isatin and amino acid are heated in a suitable solvent, such as methanol or ethanol, to promote the formation of an imine intermediate. This intermediate is the precursor to the azomethine ylide.

Step 3: 1,3-Dipolar Cycloaddition

-

Procedure: The aldehyde from Step 1 is added to the reaction mixture containing the azomethine ylide precursor. The mixture is heated to reflux to facilitate the in situ generation of the azomethine ylide and its subsequent [3+2] cycloaddition with the aldehyde.

-

Mechanism: The azomethine ylide acts as a 1,3-dipole, and the aldehyde serves as the dipolarophile. The reaction proceeds to form the five-membered pyrrolidine ring, creating the characteristic spiro-junction at the C3 position of the oxindole core.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the key steps in this synthetic workflow:

Biological Evaluation: Assessing Therapeutic Potential

The synthesized spirooxindole compounds are then subjected to a battery of biological assays to determine their efficacy as MDM2 inhibitors.

In Vitro Assays

A key in vitro assay is the Homogeneous Time-Resolved Fluorescence (HTRF) assay , which measures the ability of a compound to disrupt the MDM2-p53 interaction.

| Parameter | Description |

| Principle | A competitive binding assay where the test compound competes with a fluorescently labeled p53 peptide for binding to a tagged MDM2 protein. |

| Readout | A decrease in the HTRF signal indicates displacement of the p53 peptide and thus, inhibition of the interaction. |

| Endpoint | The half-maximal inhibitory concentration (IC₅₀) is determined. |

In Vivo Xenograft Studies

Promising compounds from in vitro screening are then evaluated in vivo using xenograft models. This provides crucial information on the compound's efficacy, pharmacokinetics, and tolerability in a living organism.

Experimental Protocol: Xenograft Model of Human Cancer

-

Cell Line and Animal Model: A human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma) is selected. Immunocompromised mice (e.g., athymic nude mice) are used as the host.

-

Tumor Implantation: The cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

-

Dosing and Administration: The test compound is formulated in a suitable vehicle and administered to the treatment group (e.g., orally, once daily). The control group receives the vehicle alone.

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition (TGI).[4]

The following diagram outlines the workflow for an in vivo xenograft study:

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a direct route to the synthesis of complex and potent bioactive molecules. Its application in the development of spirooxindole-based MDM2 inhibitors highlights the importance of rational drug design, where the specific substitution pattern of a starting material is key to achieving the desired biological activity and pharmacokinetic profile. The methodologies and principles outlined in this guide provide a framework for researchers to leverage the potential of this versatile compound in their own drug discovery endeavors.

References

Starting materials for Methyl 2-(2-chloro-4-fluorophenyl)acetate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-chloro-4-fluorophenyl)acetate: Starting Materials and Core Methodologies

Introduction

This compound (CAS No: 214262-88-1) is a substituted phenylacetate ester that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a halogenated phenyl ring, provides a versatile scaffold for further chemical modifications. This guide offers a detailed exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. As a technical resource for researchers and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthetic process.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly originates from the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. The key challenge lies in the efficient construction of this phenylacetic acid backbone. Two principal and industrially relevant strategies emerge, distinguished by their initial starting materials and the methods used to build the acetic acid side chain.

-

The Benzyl Cyanide Pathway : This is the most direct and widely employed route. It commences with 2-chloro-4-fluorotoluene, which undergoes side-chain halogenation followed by cyanation and subsequent hydrolysis to the carboxylic acid.

-

The Willgerodt-Kindler Pathway : An alternative approach that begins with a Friedel-Crafts acylation to form an acetophenone derivative. This ketone then undergoes a rearrangement reaction to yield a thioamide, which is hydrolyzed to the target phenylacetic acid.

The selection between these pathways often depends on factors such as starting material availability, cost, and scalability requirements.

Part 1: The Primary Synthetic Route from 2-Chloro-4-fluorotoluene

This pathway is often preferred for its straightforward sequence of classical organic reactions and high-yielding steps. The commercial availability and well-established chemistry of the starting material make it a reliable choice for both lab-scale and industrial production.[1][2]

The Keystone Starting Material: 2-Chloro-4-fluorotoluene

2-Chloro-4-fluorotoluene (CAS: 452-73-3) is a halogenated aromatic hydrocarbon that serves as a critical intermediate in the synthesis of many pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [3] |

| Boiling Point | 154-156 °C | [1][4] |

| Density | 1.197 g/mL at 25 °C | [1][4] |

A common laboratory and industrial synthesis of 2-chloro-4-fluorotoluene involves a Sandmeyer-type reaction starting from 3-chloro-4-methylaniline.[5][6] The amine is first diazotized using sodium nitrite in the presence of a strong acid (like anhydrous hydrogen fluoride), followed by thermal decomposition of the resulting diazonium salt to introduce the fluorine atom.[5][6][7][8]

Pathway A: The Benzyl Cyanide Intermediate Workflow

This multi-step process systematically builds the acetic acid side chain onto the aromatic ring.

Causality: The synthesis of the phenylacetic acid side chain begins by functionalizing the methyl group of the toluene derivative. This is achieved via a free-radical halogenation, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard choice for this transformation, affording the benzyl bromide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluorotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux under illumination with a tungsten lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-chloro-4-fluoro-benzyl bromide, which can often be used in the next step without further purification.

Causality: With a good leaving group (bromide) at the benzylic position, the carbon skeleton can be extended by one carbon atom via a nucleophilic substitution reaction. The cyanide ion (CN⁻) is an excellent nucleophile for this Sₙ2 reaction, displacing the bromide to form the corresponding benzyl cyanide.[9][10]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) (1.2 eq.) in a polar aprotic solvent like DMSO or DMF in a round-bottom flask.

-

Slowly add a solution of the crude 2-chloro-4-fluoro-benzyl bromide (1.0 eq.) from the previous step to the cyanide solution at room temperature. The reaction is often exothermic, and cooling may be required.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC/GC).

-

Pour the reaction mixture into a large volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-fluorobenzyl cyanide. Purification can be achieved by vacuum distillation or chromatography.

Causality: The nitrile group of the benzyl cyanide is a carboxylic acid surrogate. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acidic hydrolysis typically involves heating with aqueous mineral acids (e.g., H₂SO₄ or HCl), while basic hydrolysis uses a strong base (e.g., NaOH or KOH) followed by an acidic workup.

Experimental Protocol (Acidic Hydrolysis):

-

Combine the 2-chloro-4-fluorobenzyl cyanide (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

The precipitated solid, 2-(2-chloro-4-fluorophenyl)acetic acid, is collected by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield the pure carboxylic acid.[11][12][13]

Causality: The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using an excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product.

Experimental Protocol:

-

Suspend 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq.) in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target product, this compound, as a solid.

Part 2: Alternative Synthetic Route via Willgerodt-Kindler Reaction

This pathway offers a different strategic approach, building the two-carbon side chain onto the aromatic ring in a single, albeit complex, rearrangement step. It becomes a particularly attractive option if the corresponding acetophenone is a more readily available starting material than the substituted toluene.

Pathway B: The Acetophenone Intermediate

Causality: This reaction attaches an acetyl group (CH₃CO-) to the aromatic ring. It is an electrophilic aromatic substitution where chloroacetyl chloride, activated by a Lewis acid catalyst like aluminum trichloride (AlCl₃), generates a potent acylium ion electrophile. The reaction with fluorobenzene typically yields the para-substituted product as the major isomer due to steric hindrance.[14]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum trichloride (1.1 eq.) in an inert solvent (e.g., dichloromethane or excess fluorobenzene) at 0 °C, slowly add chloroacetyl chloride (1.0 eq.).

-

After stirring for a short period, add fluorobenzene (1.0-1.2 eq.) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 2-chloro-4'-fluoroacetophenone can be purified by distillation or recrystallization.

Causality: The Willgerodt-Kindler reaction is a remarkable transformation that converts an aryl alkyl ketone into a terminal thioamide.[15][16] The reaction is typically performed by heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[15] The mechanism involves the formation of an enamine, which then reacts with sulfur. A series of complex rearrangements effectively migrates the carbonyl carbon to the terminal position of the alkyl chain, followed by oxidation.[15][17] The resulting thioamide is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

In a flask equipped for reflux, combine the 2-chloro-4'-fluoroacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.).

-

Heat the mixture to reflux (approx. 120-140 °C) for several hours. The reaction is typically run neat or in a high-boiling solvent like quinoline.[18]

-

After cooling, the intermediate thiomorpholide is not isolated. The reaction mixture is directly subjected to hydrolysis by adding an aqueous acid solution (e.g., 75% acetic acid or aqueous HCl) and refluxing for an additional period.

-

Upon completion of the hydrolysis, the mixture is cooled, and the product is extracted with an organic solvent.

-

Purification via standard acid-base extraction and recrystallization yields 2-(2-chloro-4-fluorophenyl)acetic acid.

The final esterification of the resulting 2-(2-chloro-4-fluorophenyl)acetic acid is carried out using the same Fischer esterification protocol described in Part 1, Step 4.

Comparative Summary of Synthetic Routes

| Feature | Benzyl Cyanide Pathway | Willgerodt-Kindler Pathway |

| Starting Material | 2-Chloro-4-fluorotoluene | Fluorobenzene, Chloroacetyl chloride |

| Key Intermediates | Benzyl halide, Benzyl cyanide | Acetophenone, Thioamide |

| Reagent Toxicity | High (NaCN/KCN is highly toxic) | Moderate (Morpholine, H₂S evolution) |

| Reaction Conditions | Generally moderate temperatures | High temperatures required for reflux |

| Atom Economy | Good, sequential addition of atoms | Moderate, involves rearrangement |

| Robustness | High, relies on well-understood reactions | Moderate, can have side reactions |

| Overall Yield | Generally high | Variable, can be high with optimization[19] |

Conclusion

The synthesis of this compound is most reliably achieved through a four-step sequence starting from 2-chloro-4-fluorotoluene. This pathway, proceeding via a benzyl cyanide intermediate, involves a series of robust and high-yielding classical transformations, making it highly suitable for large-scale production. While the use of toxic cyanide is a significant drawback requiring stringent safety protocols, the overall efficiency often outweighs this concern in an industrial setting. The alternative Willgerodt-Kindler route provides a valuable strategic alternative, particularly when the corresponding acetophenone is a more accessible starting material. The choice of synthesis will ultimately be guided by a careful consideration of starting material cost, process safety, and the desired scale of production.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 9. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 10. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9 [matrix-fine-chemicals.com]

- 14. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

Methyl 2-(2-chloro-4-fluorophenyl)acetate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-chloro-4-fluorophenyl)acetate is a substituted phenylacetate ester that serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the quality of the final product. Understanding its stability profile is not merely a matter of compliance but a critical component of robust process development and quality control. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for its stability assessment.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 214262-88-1 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | |

| Molecular Weight | 202.61 g/mol | |

| Appearance | Solid | |

| InChI Key | DFTYYBRLWCAUHP-UHFFFAOYSA-N | |

| Synonyms | Methyl 2-chloro-4-fluorophenylacetate | [1] |

Critical Factors Influencing Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, photodegradation, and thermal stress. Each of these factors can lead to the formation of impurities that may be detrimental to downstream applications.

Hydrolytic Stability

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester functional group.

-

Mechanism: In the presence of water, the ester can hydrolyze to form 2-(2-chloro-4-fluorophenyl)acetic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture is a key condition to avoid.[2][3]

-

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated in the presence of H⁺ or OH⁻ ions. While phenylacetate esters can be relatively stable, the presence of electron-withdrawing halogen substituents on the phenyl ring can influence the reactivity of the ester group.

-

Hygroscopicity: While specific data on this molecule's hygroscopicity is limited, organic compounds containing polar functional groups can attract and retain moisture from the atmosphere.[4][5][6] Therefore, assuming some level of moisture sensitivity is a prudent approach to prevent inadvertent hydrolysis.[3]

Photostability

Halogenated aromatic compounds are known to be susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7]

-

Mechanism: The energy from photons can be absorbed by the aromatic ring, potentially leading to the cleavage of the carbon-halogen bonds (C-Cl in this case) through a process known as photolysis.[8] This can generate reactive radical species, initiating a cascade of secondary reactions and leading to a complex mixture of degradation products. The decomposition of methyl phenylacetate upon photolysis in methanol has been reported, suggesting the core structure is photosensitive.[9][10]

-

Causality: The stability of halogenated aromatic hydrocarbons is high due to resonance energy, but this also makes them potential absorbers of UV radiation.[7] Cleavage of the C-Cl bond is often a primary photochemical event for chlorinated aromatic compounds.[8]

Thermal Stability

Exposure to elevated temperatures can provide the necessary activation energy to initiate decomposition.

-

Mechanism: While stable under recommended storage conditions, excessive heat can lead to thermal decomposition.[2] The specific pathways are not well-documented for this exact molecule, but for related organic compounds, thermal stress can induce decarboxylation or other fragmentation reactions.[11]

-

Causality: Heat, sparks, and open flames are explicitly cited as conditions to avoid in safety data sheets, underscoring the risk of thermal degradation or combustion.[2][12]

Oxidative Stability

The compound is incompatible with strong oxidizing agents.[2]

-

Mechanism: Strong oxidizers can react with the molecule, potentially at the benzylic position (the CH₂ group) or the aromatic ring itself, leading to a variety of oxidation products.

-

Causality: This is a common reactivity for many organic molecules. Avoiding contact with strong oxidizers is a standard precaution to prevent uncontrolled and potentially hazardous reactions.

Below is a diagram illustrating the primary degradation pathways.

// Node styles parent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradant [fillcolor="#EA4335", fontcolor="#FFFFFF"]; condition [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes CPD [label="this compound", class="parent"]; Acid [label="2-(2-chloro-4-fluorophenyl)acetic acid\n+ Methanol", class="degradant"]; Photo_Prods [label="Radical Species &\nPhotoproducts", class="degradant"];

H2O [label="Moisture (H₂O)\nAcid/Base Catalysis", class="condition"]; Light [label="UV Light (hν)", class="condition"];

// Edges H2O -> CPD [style=invis]; // Helper for positioning Light -> CPD [style=invis]; // Helper for positioning

CPD -> Acid [label=" Hydrolysis"]; CPD -> Photo_Prods [label=" Photolysis"]; }

Caption: Primary degradation pathways for the target compound.Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are mandatory. These protocols are designed to mitigate the risks identified in the previous section.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Store in a cool location. | Minimizes the rate of potential thermal degradation.[2][3][12] |

| Atmosphere | Keep container tightly closed in a dry place. | Prevents ingress of atmospheric moisture, which causes hydrolysis. A dry, inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage.[2][3][13] |

| Light | Protect from sunlight and other sources of UV radiation. | Avoids photodegradation, which can be initiated by light exposure.[2][7][8] |

| Container | Use a tightly sealed, appropriate container. | Ensures containment and prevents contamination or exposure to the atmosphere.[3][12][13] |

| Ventilation | Store in a well-ventilated place. | A general safety precaution for handling chemicals.[2][12][13] |

| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames. | Prevents hazardous chemical reactions and thermal decomposition.[2][3][12] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[13]

-

Use in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of dust or vapors.[2][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Take measures to prevent the buildup of electrostatic charge.[13]

Methodologies for Stability Assessment

A robust stability testing program is essential to define the shelf-life and re-test period for the compound. This involves subjecting the material to stress conditions to identify likely degradation products and developing analytical methods capable of resolving the parent compound from these impurities.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[] They provide invaluable insight into the degradation pathways and help in the development of stability-indicating analytical methods.[15]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare five separate, accurately weighed samples of this compound in suitable vials. Prepare a sixth vial as an unstressed control, storing it under ideal conditions.

-

Acidic Hydrolysis: To one sample, add a solution of 0.1 M hydrochloric acid. Heat gently (e.g., 60 °C) for a specified period (e.g., 2-4 hours).

-

Basic Hydrolysis: To a second sample, add a solution of 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 1-2 hours), as base-catalyzed hydrolysis is typically faster.

-

Oxidative Degradation: To a third sample, add a solution of 3% hydrogen peroxide. Heat gently (e.g., 60 °C) for a specified period.

-

Thermal Degradation: Place a fourth sample (solid) in an oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose a fifth sample to a controlled source of UV light (e.g., in a photostability chamber) for a defined duration.

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples as needed. Dilute all samples (including the control) to a suitable concentration with an appropriate solvent (e.g., acetonitrile/water).

-

Analytical Measurement: Analyze all samples using a validated stability-indicating HPLC method (see Section 4.2). Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active compound's concentration due to degradation.[15][16]

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability testing.[16][17] A reversed-phase HPLC method, often with a C18 column, coupled with a UV or photodiode array (PDA) detector is typically employed. The method must be validated to demonstrate specificity, i.e., the ability to separate the main peak from all potential degradation products and impurities.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is critical for identifying the structures of unknown degradation products observed during forced degradation studies.[] This allows for a deeper understanding of the degradation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products and provide detailed information about molecular changes.[][17]

-

Gas Chromatography (GC): For volatile impurities or degradation products, GC, often coupled with MS (GC-MS), can be a suitable analytical technique.[]

The following diagram illustrates a typical workflow for a stability study.

// Node styles start_end [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="Start: Stability Study", class="start_end"]; prep [label="Prepare Samples\n(Control & Stress Conditions)", class="process"]; stress [label="Expose to Stress Conditions\n(Heat, Light, pH, Oxid.)", class="process"]; analyze [label="Analyze via Stability-\nIndicating Method (e.g., HPLC)", class="analysis"]; compare [label="Compare Stressed Samples\nto Control", class="analysis"]; degradation_check [label="Degradation\nObserved?", class="decision"]; identify [label="Identify Degradants\n(e.g., LC-MS)", class="analysis"]; report [label="Report Findings &\nEstablish Storage Conditions", class="process"]; end [label="End Study", class="start_end"];

// Edges start -> prep; prep -> stress; stress -> analyze; analyze -> compare; compare -> degradation_check; degradation_check -> identify [label=" Yes"]; degradation_check -> report [label=" No"]; identify -> report; report -> end; }

Caption: A generalized workflow for stability assessment.Conclusion

The chemical stability of this compound is robust when the compound is stored under appropriate conditions. The primary risks to its integrity are hydrolysis from exposure to moisture and degradation from exposure to heat and light. Adherence to the recommended storage protocols—specifically, keeping the compound in a cool, dry, dark place in a tightly sealed container—is critical for preserving its purity and ensuring its suitability for use in research and development. A proactive approach, including the implementation of systematic stability testing using validated analytical methods, will provide the necessary assurance of quality and prevent the costly and time-consuming consequences of using degraded material.

References

- 1. (2-Chloro-4-fluorophenyl)acetic acid methyl ester | C9H8ClFO2 | CID 736123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 5. d-nb.info [d-nb.info]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 10. Methyl phenylacetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. kinampark.com [kinampark.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Protocol for hydrolysis of Methyl 2-(2-chloro-4-fluorophenyl)acetate to its carboxylic acid

An Application Guide and Protocol for the Synthesis of 2-(2-chloro-4-fluorophenyl)acetic acid via Ester Hydrolysis

Introduction

2-(2-chloro-4-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in the pharmaceutical and chemical industries. As a key building block, its structural motif is incorporated into various active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and high-purity synthesis of this compound is therefore critical for research and development. This document provides a detailed protocol for the preparation of 2-(2-chloro-4-fluorophenyl)acetic acid through the hydrolysis of its corresponding methyl ester, Methyl 2-(2-chloro-4-fluorophenyl)acetate.

This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the chemical principles, a detailed step-by-step experimental protocol, safety guidelines, and methods for purification and analysis. The primary method detailed is base-catalyzed hydrolysis (saponification), which is often preferred for its efficiency and irreversibility.

Scientific Principles and Reaction Mechanisms

Ester hydrolysis is a fundamental organic reaction that cleaves an ester into its parent carboxylic acid and alcohol.[1] The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is the most common and often more efficient method for hydrolyzing esters.[1] The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[2] This drives the equilibrium entirely towards the products.

The mechanism proceeds in two main stages:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid.

-

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strong base (either methoxide or another hydroxide ion) to form the stable carboxylate salt. The reaction is complete upon a final acidification step during the workup to protonate the salt and yield the desired carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2] This reaction is an equilibrium process, and to achieve a high yield of the carboxylic acid, a large excess of water is required to shift the equilibrium towards the products.[1][2]

The mechanism involves:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer and Elimination: After a series of proton transfers, methanol is eliminated as a leaving group, and the carbonyl group is reformed. Deprotonation yields the final carboxylic acid product.

For the purposes of a complete and high-yielding synthesis, the base-catalyzed protocol is detailed below as the recommended procedure.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[4]

Reagent-Specific Hazards:

-

This compound: May cause skin and eye irritation. Avoid inhalation of vapors.

-

Sodium Hydroxide (NaOH) / Lithium Hydroxide (LiOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Hydrochloric Acid (HCl), concentrated: Highly corrosive and toxic. Causes severe burns and respiratory irritation. Must be handled with extreme caution in a fume hood.

-

Organic Solvents (Methanol, Tetrahydrofuran, Diethyl Ether): Flammable liquids. Keep away from ignition sources.[5] Vapors may cause drowsiness or dizziness.

-

2-(2-chloro-4-fluorophenyl)acetic acid (Product): Causes skin and serious eye irritation.[4][6] May cause respiratory irritation.[4]

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol is optimized for a high-yield conversion of the methyl ester to the target carboxylic acid.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. | Properties/Grade |

| This compound | 151978-43-3 | 204.60 g/mol | ≥97% Purity |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 g/mol | Reagent Grade, ≥98% |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous or Reagent Grade |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | High Purity |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (w/w), ~12 M, Reagent Grade |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying |

| Thin Layer Chromatography (TLC) Plates | - | - | Silica gel 60 F₂₅₄ |

| Round-bottom flask, magnetic stirrer, condenser | - | - | Standard laboratory glassware |

Experimental Workflow Diagram

References

Using Methyl 2-(2-chloro-4-fluorophenyl)acetate in palladium-catalyzed cross-coupling reactions

An In-Depth Technical Guide to the Application of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound stands out as a particularly valuable building block.[4][5] Its structure presents two distinct, orthogonally reactive sites for molecular elaboration: the α-carbon of the ester, suitable for enolate chemistry, and the carbon-chlorine bond on the aromatic ring, a prime handle for palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom and the ortho-chloro substituent provides unique electronic and steric properties that are sought after in the design of bioactive molecules.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst and ligand selection, and protocol optimization.

Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and adapting protocols. The cycle generally proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling with organometallics) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7][8]

The activation of aryl chlorides, such as the one in our substrate, is notoriously more challenging than that of the corresponding bromides or iodides due to the strength of the C-Cl bond.[9] This challenge is overcome through the rational design of palladium catalysts, particularly through the use of sterically bulky and electron-rich ligands that facilitate the initial, often rate-limiting, oxidative addition step.[10][11]

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

Pillar 2: Applications & Protocols

We will now explore specific, high-impact cross-coupling reactions utilizing this compound. The protocols described are designed to be self-validating, incorporating best practices for achieving high yields and reproducibility.

Application 1: α-Arylation of the Ester Moiety

The palladium-catalyzed α-arylation of esters is a powerful method for forming C(sp³)–C(sp²) bonds, creating α-aryl carboxylic acid derivatives which are core structures in many pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] This reaction involves the formation of an ester enolate, which then couples with an aryl halide.

Causality & Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without causing ester saponification. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice due to its high basicity and steric bulk.[12][14]

-

Catalyst & Ligand: The key to success is the ligand. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., biarylphosphines), are essential.[12][13][14] The ligand's σ-donating character increases the electron density on the palladium(0) center, promoting oxidative addition, while its steric bulk facilitates the final reductive elimination step.[10]

Detailed Protocol: Intermolecular α-Arylation

This protocol describes the coupling of this compound with 4-bromotoluene as a representative aryl bromide.

Workflow Diagram

Caption: Experimental workflow for Pd-catalyzed α-arylation.

Step-by-Step Methodology:

-

Catalyst Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 9.2 mg, 0.01 mmol, 1.0 mol%) and a bulky biarylphosphine ligand (e.g., JohnPhos, 11.9 mg, 0.04 mmol, 4.0 mol%).

-

Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) and anhydrous toluene (4 mL).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Substrate Addition: Add this compound (243 mg, 1.2 mmol, 1.2 equiv.) via syringe.

-

Base Addition: Slowly add a 1.0 M solution of LiHMDS in THF (2.4 mL, 2.4 mmol, 2.4 equiv.) dropwise at room temperature.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the α-arylated product.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ (3.0) | Biarylphosphine (6.3) | LiHMDS (2.5) | Toluene | 80 | 12-24 | 75-90 | [12] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | NaHMDS (2.0) | DME | 80 | 16 | 80-95 | [15] |

| {P(t-Bu)₃]PdBr}₂ (1.0) | - | LiHMDS (2.2) | Toluene | RT | 24 | 70-88 | [15] |

Application 2: Suzuki-Miyaura Coupling at the C-Cl Bond

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[16][17] For our substrate, it enables the substitution of the chlorine atom with a wide variety of aryl or vinyl groups derived from boronic acids or their esters.[18][19]

Causality & Experimental Choices:

-

Catalyst System: Coupling aryl chlorides requires a highly active catalyst. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[18] These ligands promote the challenging oxidative addition of the C-Cl bond.[11][20]

-

Base: A base is essential to activate the organoboron species, facilitating transmetalation.[18] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can significantly impact yield and should be optimized.

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: In an oven-dried flask, combine this compound (203 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and SPhos (8.2 mg, 0.02 mmol, 2.0 mol%).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.

-

Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 16 hours.

-

Work-up & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 73[21] |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 85 |

Application 3: Buchwald-Hartwig Amination